molecular formula C21H18N2O3S B1225215 2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione

2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione

Cat. No. B1225215
M. Wt: 378.4 g/mol
InChI Key: YNMPPRWDPOEBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione is a member of phthalimides.

Scientific Research Applications

Anticonvulsant Activities

  • Compounds related to isoindole-1,3-dione, like 2-(4-Dimethylamino-6-oxo-1,2-diphenyl-1,6-dihydro-pyrimidin-5-yl)-isoindole-1,3-dione, demonstrated significant anticonvulsant activities in animal studies, using methods like MES and PTZ tests (Sharma et al., 2016).

Antimicrobial Properties

  • Novel azaimidoxy compounds, including isoindole derivatives, were synthesized and showed promising antimicrobial activities, suggesting potential as chemotherapeutic agents (Jain et al., 2006).

Structural and Spectroscopic Analysis

  • Detailed structural characterization of isoindole-1,3-dione derivatives has been conducted using advanced techniques like 1D and 2D NMR spectroscopy, providing insights into their molecular structures (Dioukhane et al., 2021).

Inhibiting Steel Corrosion

  • Certain isoindole-1,3-dione derivatives were tested as corrosion inhibitors for steel, demonstrating high efficiency in protecting metals, aligning with the principles of green chemistry (Chadli et al., 2017).

Photochromic and Fluorescent Properties

  • Asymmetric dihetarylethenes based on isoindole derivatives were synthesized, exhibiting photochromic and fluorescent properties in solution, suggesting potential in photonic applications (Shepelenko et al., 2014).

properties

Product Name

2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

2-[2-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethyl]isoindole-1,3-dione

InChI

InChI=1S/C21H18N2O3S/c1-13-10-18(14(2)22(13)11-15-6-5-9-27-15)19(24)12-23-20(25)16-7-3-4-8-17(16)21(23)26/h3-10H,11-12H2,1-2H3

InChI Key

YNMPPRWDPOEBOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CS2)C)C(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione
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2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione
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2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione
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2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione
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2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione
Reactant of Route 6
2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione

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